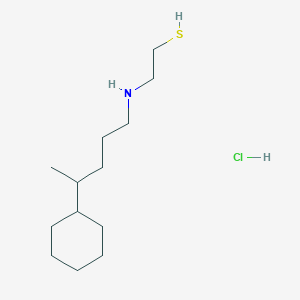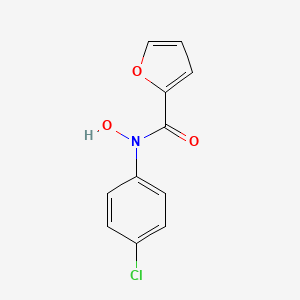
Stannane, 1,3-butadiyne-1,4-diylbis[trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stannane, 1,3-butadiyne-1,4-diylbis[trimethyl-]: is a chemical compound known for its unique structure and properties. It belongs to the class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. This compound is particularly interesting due to its applications in various fields of scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Stannane, 1,3-butadiyne-1,4-diylbis[trimethyl-] involves the coupling of trimethylsilylacetylene with a suitable tin precursor. One common method involves the use of a copper (I) chloride–tetramethylethylenediamine complex as a catalyst. The reaction is carried out in an acetone solvent under a nitrogen atmosphere to prevent oxidation. The reaction mixture is agitated, and a rapid stream of oxygen is passed through the solution. The temperature is carefully controlled to ensure the reaction proceeds smoothly .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.
化学反応の分析
Types of Reactions: Stannane, 1,3-butadiyne-1,4-diylbis[trimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The trimethyl groups can be substituted with other organic groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds .
科学的研究の応用
Chemistry: In chemistry, Stannane, 1,3-butadiyne-1,4-diylbis[trimethyl-] is used as a precursor for the synthesis of more complex organotin compounds. It is also employed in catalysis and as a reagent in organic synthesis.
Biology and Medicine: In biology and medicine, this compound has potential applications in drug development and as a tool for studying biological processes. Its unique structure allows it to interact with various biological molecules, making it useful in biochemical research.
Industry: Industrially, Stannane, 1,3-butadiyne-1,4-diylbis[trimethyl-] is used in the production of polymers and as a stabilizer in certain materials. Its ability to undergo various chemical reactions makes it valuable in manufacturing processes .
作用機序
The mechanism by which Stannane, 1,3-butadiyne-1,4-diylbis[trimethyl-] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, whether in chemical synthesis, biological research, or industrial applications .
類似化合物との比較
- Stannane, 1,3-butadiyne-1,4-diylbis[triphenyl-]
- Stannane, 1,3-butadiyne-1,4-diylbis[tributyl-]
Comparison: Compared to its similar compounds, Stannane, 1,3-butadiyne-1,4-diylbis[trimethyl-] is unique due to its specific trimethyl groups, which confer distinct chemical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective .
特性
CAS番号 |
40762-69-4 |
|---|---|
分子式 |
C10H18Sn2 |
分子量 |
375.7 g/mol |
IUPAC名 |
trimethyl(4-trimethylstannylbuta-1,3-diynyl)stannane |
InChI |
InChI=1S/C4.6CH3.2Sn/c1-3-4-2;;;;;;;;/h;6*1H3;; |
InChIキー |
XURYVRLKLHXRGI-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)C#CC#C[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1',1''-[2-(Benzylsulfonyl)ethene-1,1,2-triyl]tribenzene](/img/structure/B14664793.png)
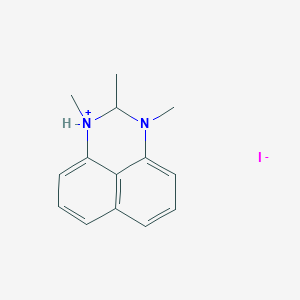
![2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl-](/img/structure/B14664806.png)
![3-Pentenenitrile, 2-[(trimethylsilyl)oxy]-](/img/structure/B14664815.png)
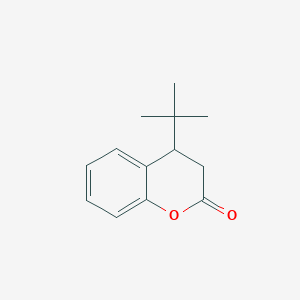

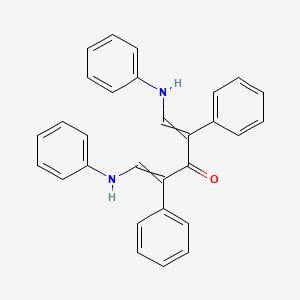
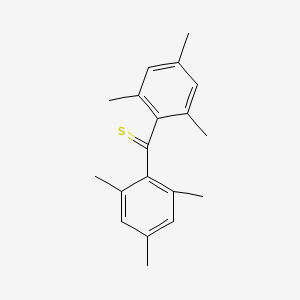
![4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane](/img/structure/B14664845.png)
![[8-(hydroxymethyl)-2,2-dimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl]methanol](/img/structure/B14664849.png)
